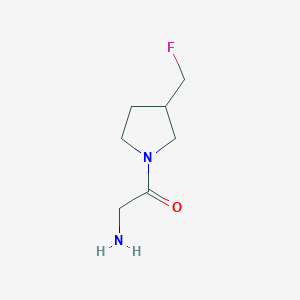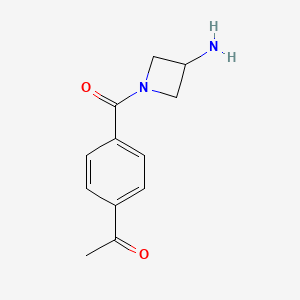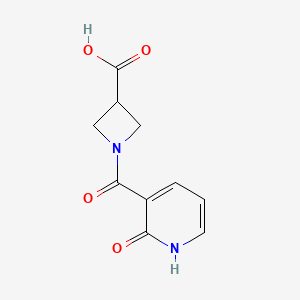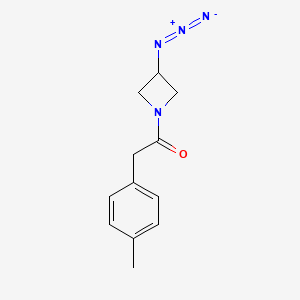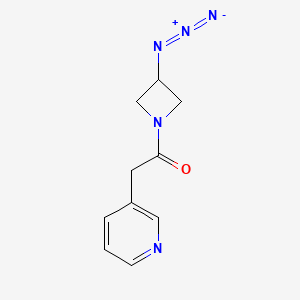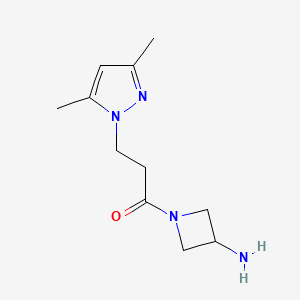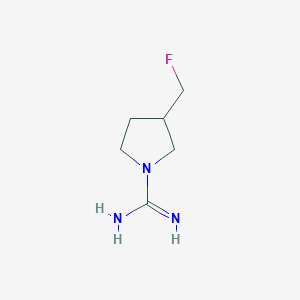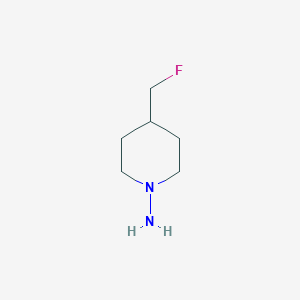
4-(氟甲基)哌啶-1-胺
描述
“4-(Fluoromethyl)piperidin-1-amine” is a compound that is used for pharmaceutical testing . It is a derivative of piperidine, which is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review paper discusses the synthesis of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another paper discusses the synthesis of piperidin-4-one derivatives, which could be related to the synthesis of "4-(Fluoromethyl)piperidin-1-amine" .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “4-(Fluoromethyl)piperidin-1-amine” is not available in the search results.科学研究应用
药物设计与合成
哌啶类化合物,包括“4-(氟甲基)哌啶-1-胺”,是药物设计中最重要的人工合成片段之一 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种类别的药物中,以及生物碱 .
各种哌啶衍生物的形成
“4-(氟甲基)哌啶-1-胺”可用于分子内和分子间反应,导致形成各种哌啶衍生物:取代哌啶、螺哌啶、稠合哌啶和哌啶酮 .
抗疟应用
结构简单的合成 1, 4-二取代哌啶,可能包括“4-(氟甲基)哌啶-1-胺”,已被评估其对耐药恶性疟原虫的疗效,该寄生虫是导致疟疾的病原体 . 这项研究尤其重要,因为在临床疟疾的化疗中出现了对青蒿素及其一些组合的耐药性 .
潜在药物的生物学评价
对含有哌啶部分的潜在药物,如“4-(氟甲基)哌啶-1-胺”,进行生物学评价是一个重要的研究领域 . 这包括评估这些化合物的生物活性和药理活性 .
快速且经济高效的合成方法开发
开发快速且经济高效的合成取代哌啶的方法,包括“4-(氟甲基)哌啶-1-胺”,是现代有机化学的一项重要任务 .
杂环化合物的研究
杂环化合物在制药行业中发挥着重要作用,哌啶环是其中最常见的结构之一 . 因此,“4-(氟甲基)哌啶-1-胺”可用于与杂环化合物相关的研究 .
未来方向
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
作用机制
Target of Action
Piperidine derivatives, including 4-(Fluoromethyl)piperidin-1-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been shown to have various pharmacological effects, such as antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
One study found that treatment involving a similar compound, 2-amino-4-(1-piperidine) pyridine, inhibited the proliferation of certain cells in a dose-dependent manner .
生化分析
Biochemical Properties
4-(Fluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-(Fluoromethyl)piperidin-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, changes in gene expression induced by 4-(Fluoromethyl)piperidin-1-amine can lead to alterations in cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, 4-(Fluoromethyl)piperidin-1-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Fluoromethyl)piperidin-1-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of 4-(Fluoromethyl)piperidin-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of 4-(Fluoromethyl)piperidin-1-amine in research and potential therapeutic applications .
Metabolic Pathways
4-(Fluoromethyl)piperidin-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .
Transport and Distribution
The transport and distribution of 4-(Fluoromethyl)piperidin-1-amine within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-(Fluoromethyl)piperidin-1-amine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
4-(fluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-5-6-1-3-9(8)4-2-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHKVHBYGAKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


